(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide
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Description
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H23N5O5S3 and its molecular weight is 557.66. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrophysiological Activity
Compounds similar to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide have been studied for their potential in cardiac electrophysiological activity. For instance, a study by Morgan et al. (1990) focused on N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating their potency in vitro similar to that of known class III agents used in clinical trials for cardiac applications (Morgan et al., 1990).
Antimicrobial Activity
The compound's structure is related to various synthesized benzamides with antimicrobial properties. Saeed and Rafique (2013) synthesized N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, showcasing their potential in antimicrobial applications (Saeed & Rafique, 2013).
Role in ATP-Binding Cassette Transporter and Scavenger Receptor Class B
A study by Shu-yi (2013) identified novel analogs of substituted N-(benzo[d]thiazol-2-yl)benzamide, including compounds similar to the one , as up-regulators of ATP-binding cassette transporter A1 and scavenger receptor class B type I. This could have implications in developing new drugs to prevent and treat atherosclerosis (Shu-yi, 2013).
Druglikeness Properties and Molecular Structure Prediction
The molecular properties and druglikeness of similar compounds were explored by P et al. (2021), indicating their potential as drug candidates based on molecular property studies (P et al., 2021).
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S3/c1-3-14-29-21-11-10-20(36(2,31)32)17-22(21)35-24(29)27-23(30)18-6-8-19(9-7-18)37(33,34)28(15-4-12-25)16-5-13-26/h3,6-11,17H,1,4-5,14-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXQLHOWWDWBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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